Spermine tetrahydrochloride
Overview
Description
Spermine tetrahydrochloride is a naturally occurring polyamine that is essential for cell growth in both normal and neoplastic tissues. It is derived from spermidine through the addition of an aminopropyl group by the enzyme spermine synthase. Spermine is found in all eukaryotes but is rare in prokaryotes. It plays a crucial role in stabilizing the helical structure of nucleic acids and is involved in various cellular processes, including gene expression regulation and chromatin stabilization .
Mechanism of Action
Target of Action
Spermine Tetrahydrochloride primarily targets phospholipase C α and neuronal nitric oxide synthase (nNOS) . Phospholipase C α is an enzyme that plays a crucial role in cellular processes such as inflammation and growth . Neuronal nitric oxide synthase is an enzyme responsible for the production of nitric oxide, a neurotransmitter involved in various neuronal functions .
Mode of Action
This compound interacts with its targets in a unique way. It acts as an inhibitor of phospholipase C α and an activator of phospholipase C δ . It has both stimulatory and inhibitory effects on NMDA receptors depending on the subunit composition of the receptor . It has been reported that this compound interacts with the glycine binding site associated with the N-methyl-D-aspartate receptor complex . It has also been shown to inhibit the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase .
Biochemical Pathways
This compound affects several biochemical pathways. It forms nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases . Inhibiting or depleting polyamines in animal cells halts RNA translation and embryogenesis, stops the cell cycle, blocks cellular differentiation, and induces apoptosis .
Pharmacokinetics
It is known that this compound is soluble in water, yielding a clear, colorless to light yellow solution . This solubility suggests that this compound could be readily absorbed and distributed in the body, but further studies are needed to confirm this.
Result of Action
This compound plays a role in cellular proliferation and differentiation . It inhibits DNA damage and protects cells from damage by acting as a free radical scavenger . Neuroprotective effects have been observed at high concentrations (1 mM), while neurotoxicity is observed at lower concentrations .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the pH of the environment can affect the charge of the amino groups in this compound, which in turn can influence its interaction with targets . Furthermore, the concentration of this compound can influence its effects, with neuroprotective effects observed at high concentrations and neurotoxic effects at lower concentrations .
Biochemical Analysis
Biochemical Properties
Spermine tetrahydrochloride is involved in several biochemical reactions and interacts with various enzymes, proteins, and other biomolecules. It is known to interact with the glycine binding site associated with the N-methyl-D-aspartate (NMDA) receptor complex, where it can exert both agonist and antagonist effects . Additionally, this compound inhibits the conversion of L-arginine to L-citrulline by neuronal nitric oxide synthase (nNOS) in cytosolic preparations of rat cerebellum and cultured cerebellar granule neurons . The compound also plays a role in the precipitation of DNA from low salt aqueous buffers and the isolation of DNA from pulse field gels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is essential for cell growth and differentiation, and it influences cell signaling pathways, gene expression, and cellular metabolism . In the nervous system, this compound exhibits neuroprotective effects at high concentrations by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . The compound also regulates gene expression and inhibits cell and DNA damage by scavenging free radicals .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to the glycine binding site of the NMDA receptor complex, modulating its activity . This compound also inhibits nNOS, preventing the conversion of L-arginine to L-citrulline . Additionally, the compound’s polycationic nature allows it to interact with negatively charged molecules such as DNA, RNA, and proteins, stabilizing their structures and protecting them from damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable at room temperature, but solutions of spermine free base are readily oxidized . To maintain stability, solutions should be prepared in degassed water and stored in frozen aliquots under argon or nitrogen gas . Long-term effects on cellular function have been observed, including neuroprotective effects in acute hippocampal slices .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high concentrations, the compound exhibits neuroprotective effects by blocking the NMDA receptor and voltage-activated calcium channels . At lower concentrations, it can exhibit neurotoxicity . In animal studies, supplementation of spermine has been shown to protect against neurodegeneration and cognitive decline .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from spermidine through the action of spermine synthase . The compound can be interconverted to spermidine by spermidine oxidase (SMOX) or converted to N1-acetylspermine by spermidine/spermine N1-acetyltransferase (SAT1) and then oxidized to spermidine by polyamine oxidase (PAOX) . These pathways are essential for maintaining cellular polyamine levels and regulating various cellular processes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Its polycationic nature allows it to interact with negatively charged molecules, facilitating its transport and distribution . The compound is also involved in the formation of nuclear aggregates of polyamines and supramolecular compounds that bind and protect genomic DNA from nucleases .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its effects on cellular function. It is found in the nucleus, where it forms aggregates with spermidine, putrescine, and phosphates to protect genomic DNA from nucleases . The compound’s polycationic nature allows it to interact with negatively charged molecules, stabilizing their structures and protecting them from damage .
Preparation Methods
Spermine tetrahydrochloride can be synthesized through the following methods:
Synthetic Routes and Reaction Conditions: Spermine is formed by the enzymatic addition of an aminopropyl group to spermidine. The reaction involves the enzyme spermine synthase and occurs in the presence of decarboxylated S-adenosylmethionine.
Industrial Production Methods: Industrially, this compound is produced by reacting spermine with hydrochloric acid to form the tetrahydrochloride salt. .
Chemical Reactions Analysis
Spermine tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: Spermine can be oxidized by enzymes such as spermine oxidase, leading to the formation of spermidine and hydrogen peroxide.
Reduction: Reduction reactions involving spermine are less common but can occur under specific conditions.
Substitution: Spermine can participate in substitution reactions, particularly with nucleophiles, due to its polyamine structure.
Common Reagents and Conditions: Reagents such as hydrogen peroxide and enzymes like spermine oxidase are commonly used in these reactions. Conditions typically involve physiological pH and temperature.
Major Products: The major products formed from these reactions include spermidine, hydrogen peroxide, and various substituted polyamines
Scientific Research Applications
Spermine tetrahydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the precipitation of DNA from low salt aqueous buffers and in the crystallization of DNA and DNA-binding proteins.
Biology: Spermine is essential for cell growth and differentiation. It is used in chromosome isolation and the aggregation of chromatin.
Medicine: Spermine has neuroprotective effects by blocking NMDA receptors and voltage-activated calcium channels. It also inhibits DNA fragmentation and morphological apoptosis.
Industry: Spermine is used as a building block for the preparation of gene transfer agents and in the analysis of glycoconjugates and oligonucleotides using MALDI-MS .
Comparison with Similar Compounds
Spermine tetrahydrochloride can be compared with other polyamines such as:
Spermidine: Similar to spermine, spermidine is involved in cellular growth and differentiation but has a shorter polyamine chain.
Putrescine: This is a precursor to spermidine and spermine and is involved in the initial stages of polyamine biosynthesis.
1,4-Diaminobutane:
1,5-Diaminopentane: Another biogenic diamine with similar functions to putrescine
This compound is unique due to its longer polyamine chain and its specific roles in stabilizing nucleic acids and providing neuroprotection.
Properties
IUPAC Name |
N,N'-bis(3-aminopropyl)butane-1,4-diamine;tetrahydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.4ClH/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;;;/h13-14H,1-12H2;4*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKUDAXZWHPFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCN)CNCCCN.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059792 | |
Record name | Spermine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS] | |
Record name | Spermine hydrochloride | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/17691 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
306-67-2 | |
Record name | Spermine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306672 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Butanediamine, N1,N4-bis(3-aminopropyl)-, hydrochloride (1:4) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spermine tetrahydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0059792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,9-diazoniadodecamethylenediammonium tetrachloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.628 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPERMINE TETRAHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CI1570O48 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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